molecular formula C18H22N6O2S B12475482 2-[({[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide

2-[({[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide

Cat. No.: B12475482
M. Wt: 386.5 g/mol
InChI Key: ALLLTTYDYGWGRB-UHFFFAOYSA-N
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Description

2-(2-{[4-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZAMIDE is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[4-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The process generally includes:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes.

    Synthesis of the pyrimidine ring: This involves the cyclization of suitable precursors under acidic or basic conditions.

    Coupling reactions: The piperazine and pyrimidine rings are then coupled using a thiol-based linker.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[4-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

2-(2-{[4-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-{[4-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.

    Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity.

    Nilotinib: A more selective tyrosine kinase inhibitor with improved efficacy and safety profile.

Uniqueness

2-(2-{[4-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZAMIDE is unique due to its specific structural features, which may confer distinct pharmacological properties. Its combination of a piperazine ring, a pyrimidine ring, and a benzamide moiety allows for versatile interactions with various molecular targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C18H22N6O2S

Molecular Weight

386.5 g/mol

IUPAC Name

2-[[2-[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanylacetyl]amino]benzamide

InChI

InChI=1S/C18H22N6O2S/c1-23-8-10-24(11-9-23)15-6-7-20-18(22-15)27-12-16(25)21-14-5-3-2-4-13(14)17(19)26/h2-7H,8-12H2,1H3,(H2,19,26)(H,21,25)

InChI Key

ALLLTTYDYGWGRB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC=C2)SCC(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

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